molecular formula C8H11N3O B12856897 3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile

3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile

Cat. No.: B12856897
M. Wt: 165.19 g/mol
InChI Key: JFWPXVVAJQNXPX-UHFFFAOYSA-N
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Description

3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes. This is followed by cyclization with hydrazine hydrate in acetic acid to afford the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, acetic acid, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions are various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-acetyl-5,5-dimethyl-1,4-dihydropyrazole-4-carbonitrile

InChI

InChI=1S/C8H11N3O/c1-5(12)7-6(4-9)8(2,3)11-10-7/h6,11H,1-3H3

InChI Key

JFWPXVVAJQNXPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNC(C1C#N)(C)C

Origin of Product

United States

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